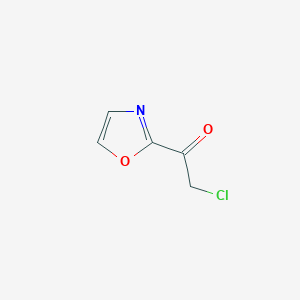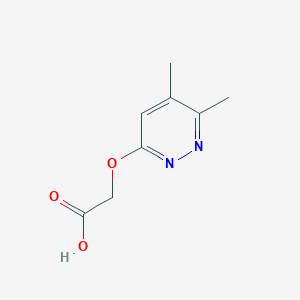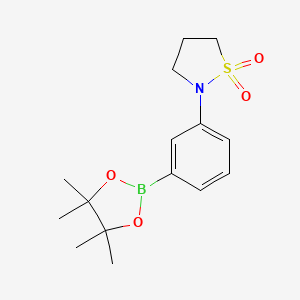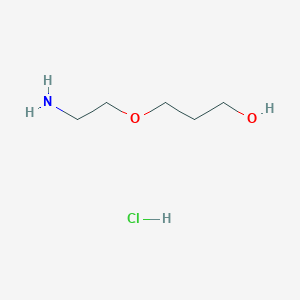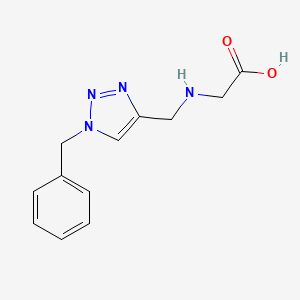
((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine
Vue d'ensemble
Description
The compound is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of (1-benzyl-1 H -1,2,3-triazol-4-yl)methyl diphenylphosphinate was optimized with respect to the reaction parameters, such as the temperature, reaction time, and catalyst loading . The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Molecular Structure Analysis
Structural analysis shows that in 1 the capped-octahedral environment around the Co (II) centers is highly distorted with rather long bonds between the metal and donor atoms . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form, with the Co–N (amine) distance of 2.494 (2) Å acting as a capping bond to the octahedron .Chemical Reactions Analysis
The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy . The approach was applied to a range of organic azides, which confirmed the wide scope and the substituent tolerance of the process .Physical And Chemical Properties Analysis
The compound is a solid at 20°C and has a melting point of 132-143 °C . It has a molecular weight of 530.63 .Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, including derivatives like ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine, are significant in drug discovery due to their unique properties. They have been utilized in creating new pharmacophores and enhancing the pharmacokinetic profiles of new drugs .
Organic Synthesis
These compounds serve as versatile intermediates in organic synthesis. They can act as ‘click chemistry’ components for creating diverse chemical libraries through azide-alkyne cycloaddition reactions .
Cancer Research
Derivatives of 1,2,3-triazoles have been studied for their cytotoxic activities against various cancer cell lines. For instance, certain benzyl-1H-1,2,3-triazol derivatives have shown promising results in inducing apoptosis in breast cancer cells .
Material Science
The triazole ring structure is integral in materials science for developing new materials with desirable properties such as enhanced stability and functionality .
Agrochemicals
Triazole derivatives are used in agrochemicals due to their bioactive properties. They can function as growth regulators or fungicides in agricultural applications .
Corrosion Inhibition
These compounds have applications as corrosion inhibitors, particularly for copper alloys. Their ability to form stable complexes with metals makes them valuable in industrial settings .
Mécanisme D'action
The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . Tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Safety and Hazards
Orientations Futures
Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . This suggests potential future directions for research into the therapeutic applications of this compound.
Propriétés
IUPAC Name |
2-[(1-benzyltriazol-4-yl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)7-13-6-11-9-16(15-14-11)8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDFHDDIYAKTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




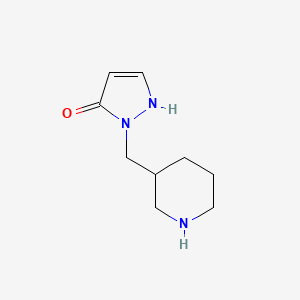

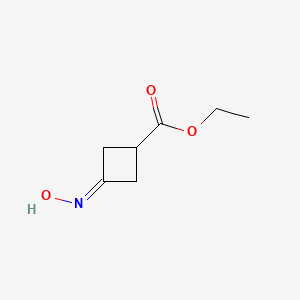
![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)

